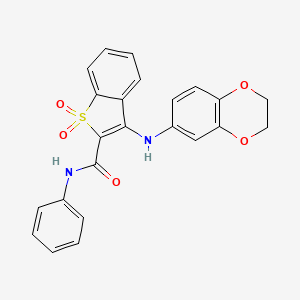
n-Benzooxazol-2-yl-n'-furan-2-ylmethylene-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine: is an organic compound with the molecular formula C12H9N3O2. It is a heterocyclic compound that contains both benzoxazole and furan rings, connected through a hydrazine linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine typically involves the condensation of benzoxazole derivatives with furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine linkage.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly as a potential antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine is used in the synthesis of specialty chemicals and advanced materials. Its derivatives are explored for use in coatings, adhesives, and other high-performance materials .
Mécanisme D'action
The mechanism of action of n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities, where it can disrupt essential biological processes in pathogens or cancer cells .
Comparaison Avec Des Composés Similaires
n-Benzothiazol-2-yl-n’-furan-2-ylmethylene-hydrazine: Similar structure but contains a thiazole ring instead of an oxazole ring.
n-Benzoxazol-2-yl-n’-benzylidene-hydrazine: Contains a benzylidene group instead of a furan ring.
Uniqueness: n-Benzooxazol-2-yl-n’-furan-2-ylmethylene-hydrazine is unique due to the presence of both benzoxazole and furan rings, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .
Propriétés
Formule moléculaire |
C12H9N3O2 |
|---|---|
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C12H9N3O2/c1-2-6-11-10(5-1)14-12(17-11)15-13-8-9-4-3-7-16-9/h1-8H,(H,14,15)/b13-8+ |
Clé InChI |
GCFITFWBLNXNPZ-MDWZMJQESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C(O2)N/N=C/C3=CC=CO3 |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)NN=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(cyclohex-1-en-1-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B11220916.png)
![Methyl 2-[4-(dibutylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11220931.png)
![ethyl 2-{[(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11220939.png)
![1-(4-chloro-2-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220944.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11220949.png)
![Ethyl 4-({2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11220952.png)
![3-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile](/img/structure/B11220957.png)

![(E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol](/img/structure/B11220979.png)
![2,4-Dibromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol](/img/structure/B11220983.png)
![2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11220984.png)
![N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B11220993.png)
![N-benzyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11220999.png)
